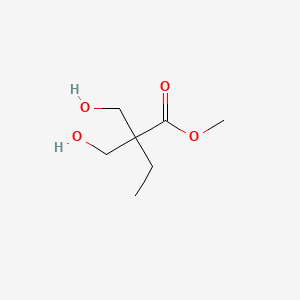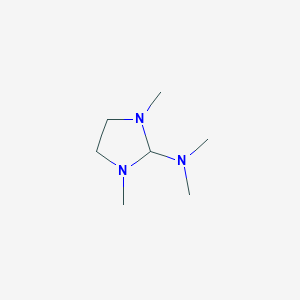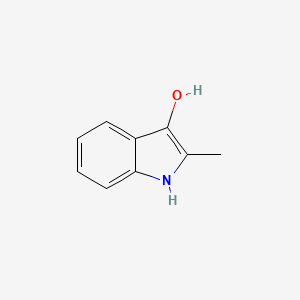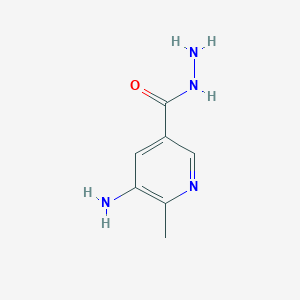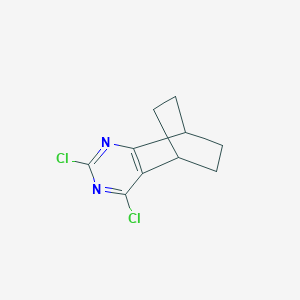
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene is a multifaceted organic compound characterized by the presence of bromine, fluorine, and nitro groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene typically involves multiple steps, starting with the bromination of benzene derivatives. The reaction conditions often require the use of strong brominating agents such as bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3)
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like hydrogen (H2) in the presence of a palladium catalyst or tin (Sn) and hydrochloric acid (HCl) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide (OH-) or alkoxide (RO-) ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as this compound oxide, this compound alcohol, and other substituted benzene derivatives.
Scientific Research Applications
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated nitrobenzenes on biological systems.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often participating in redox reactions and influencing cellular processes.
Comparison with Similar Compounds
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene is unique due to its combination of halogen and nitro groups on the benzene ring. Similar compounds include:
2-Bromo-3-(bromomethyl)thiophene: This compound features a thiophene ring instead of a benzene ring.
Benzene, (bromomethyl)-: A simpler compound with a single bromomethyl group on the benzene ring.
2-Bromo-3-methylthiophene: This compound has a methyl group instead of a fluorine atom.
Properties
Molecular Formula |
C7H4Br2FNO2 |
|---|---|
Molecular Weight |
312.92 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-5(10)1-2-6(7(4)9)11(12)13/h1-2H,3H2 |
InChI Key |
FANCNNQIOHCRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


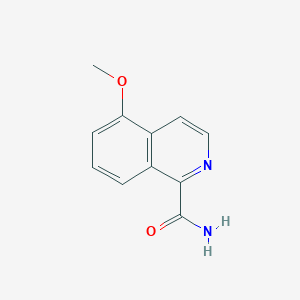
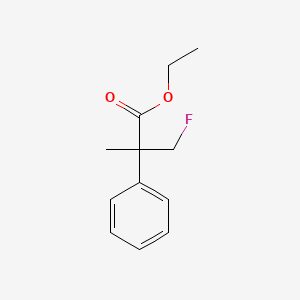
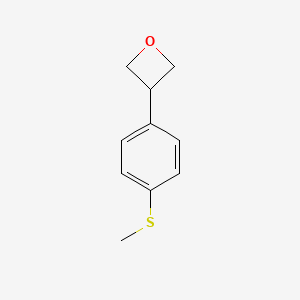
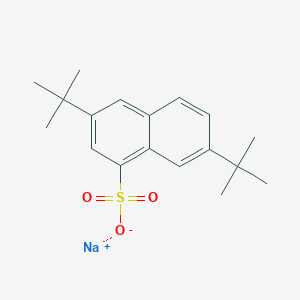
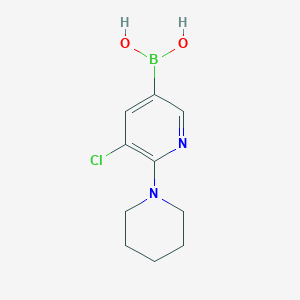
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
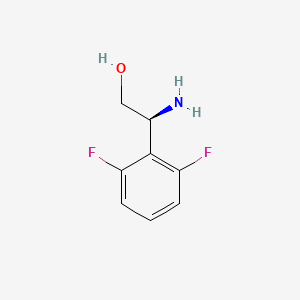
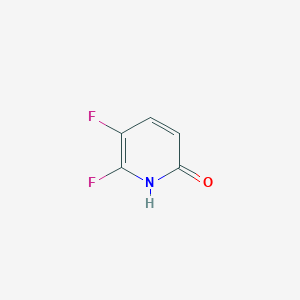
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
